(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride
CAS No.: 17451-62-6
VCID: VC21542777
Molecular Formula: C7H12ClN3O2
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride is a chemical compound with the CAS number 17451-62-6. It is also known as L-Histidine, N-methyl-, hydrochloride (1:1) or (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride. This compound is a derivative of histidine, an essential amino acid, with a methyl group attached to the amino group, and it exists as a hydrochloride salt. Applications and UsesWhile specific applications of (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride are not extensively documented, compounds derived from amino acids often find use in pharmaceuticals, biochemical research, and as intermediates in chemical synthesis. Safety and Handling
Research FindingsResearch on this specific compound is limited, but derivatives of histidine are often studied for their biological activity and potential therapeutic applications. The modification of amino acids can significantly alter their properties and interactions with biological systems. |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 17451-62-6 | ||||||||||
Product Name | (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride | ||||||||||
Molecular Formula | C7H12ClN3O2 | ||||||||||
Molecular Weight | 205.64 g/mol | ||||||||||
IUPAC Name | (2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride | ||||||||||
Standard InChI | InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H/t6-;/m0./s1 | ||||||||||
Standard InChIKey | QQCAMJPAJDEDCG-RGMNGODLSA-N | ||||||||||
Isomeric SMILES | CN[C@@H](CC1=CN=CN1)C(=O)O.Cl | ||||||||||
SMILES | CNC(CC1=CN=CN1)C(=O)O.Cl | ||||||||||
Canonical SMILES | CNC(CC1=CN=CN1)C(=O)O.Cl | ||||||||||
Synonyms | 17451-62-6;(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoicacidhydrochloride;N-ALPHA-METHYL-L-HISTIDINEHYDROCHLORIDE;C7H11N3O2.HCl;N-Me-His-OHHCl;N-Me-His-OH.HCl;SCHEMBL9667199;CHEMBL1222402;CTK8B7887;MolPort-023-330-947;ANW-58865;AK-60159;TC-147610;Z5689;K-5336 | ||||||||||
PubChem Compound | 18611837 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume